Myt1-IN-1 was developed as part of research aimed at creating selective inhibitors for Myt1 and other related kinases, such as Wee1. These kinases are classified under the family of serine/threonine kinases, which are key regulators of various cellular processes, including cell division and the DNA damage response. The discovery and characterization of Myt1-IN-1 contribute to the broader field of cancer therapeutics, particularly in targeting pathways that allow cancer cells to evade death by repairing DNA damage.
The synthesis of Myt1-IN-1 involves several steps that typically include:
The synthesis is optimized to yield compounds with high potency and selectivity against Myt1 while minimizing off-target effects.
The molecular structure of Myt1-IN-1 reveals unique features that differentiate it from other kinase inhibitors. Key aspects include:
Data from structural analyses can be accessed through databases such as the Protein Data Bank, where relevant structures are cataloged.
Myt1-IN-1 undergoes several chemical reactions during its synthesis and when interacting with biological targets:
Understanding these reactions is vital for optimizing the compound's efficacy and reducing potential side effects.
The mechanism by which Myt1-IN-1 exerts its effects involves:
Research indicates that targeting both Myt1 and Wee1 may enhance therapeutic outcomes by exploiting synthetic lethality in cancer cells.
Myt1-IN-1 possesses several notable physical and chemical properties:
Characterization through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry provides further insights into these properties.
Myt1-IN-1 has significant potential applications in scientific research and clinical settings:
Additionally, ongoing research aims to evaluate its effectiveness in combination therapies with other inhibitors targeting similar pathways.
Protein Kinase Membrane Associated Tyrosine/Threonine 1 (PKMYT1), also known as Membrane Associated Tyrosine And Threonine Specific Cdc2 Inhibitory Kinase (MYT1), is a crucial regulator of the G2/M cell cycle transition. As a member of the WEE kinase family, PKMYT1 phosphorylates Cyclin Dependent Kinase 1 at threonine 14 (Thr14) and tyrosine 15 (Tyr15) within its ATP-binding site. This post-translational modification inhibits Cyclin Dependent Kinase 1/Cyclin B complex (M phase-promoting factor) activity, preventing premature mitotic entry before DNA damage repair is complete [4] [10]. Unlike its homolog WEE1, which is predominantly nuclear and phosphorylates only Tyr15, PKMYT1 exhibits dual-specificity kinase activity and is anchored to cytoplasmic membranes (Golgi apparatus and endoplasmic reticulum) via its C-terminal domain. This subcellular localization positions PKMYT1 as the primary cytoplasmic regulator of Cyclin Dependent Kinase 1, complementing WEE1's nuclear function [7] [10].
The regulatory mechanism involves a tightly controlled feedback loop: once DNA integrity is verified, Cell Division Cycle 25C phosphatase removes the inhibitory phosphorylations from Cyclin Dependent Kinase 1, allowing activation of M phase-promoting factor. Subsequently, activated Cyclin Dependent Kinase 1 phosphorylates PKMYT1 at Thr11 and Thr16 within its N-terminal regulatory domain, marking it for degradation and ensuring irreversible commitment to mitosis [4] [10]. This precise regulation prevents "mitotic catastrophe" – a form of cell death resulting from premature mitosis with unrepaired DNA damage. PKMYT1's function is therefore essential for maintaining genomic stability in normal cells, particularly those with compromised G1/S checkpoint mechanisms [1] [4].
Table 1: Key Functional Characteristics of Protein Kinase Membrane Associated Tyrosine/Threonine 1
Feature | Description | Biological Significance |
---|---|---|
Catalytic Activity | Dual-specificity kinase (Thr14/Tyr15 phosphorylation of CDK1) | Inhibits Cyclin Dependent Kinase 1/Cyclin B complex activation |
Subcellular Localization | Membrane-associated (Golgi/Endoplasmic Reticulum) | Positions PKMYT1 as primary cytoplasmic CDK1 regulator |
Regulatory Domains | N-terminal phosphorylation sites (Thr11, Thr16) | Targeted by CDK1 for inactivation during mitotic entry |
Feedback Mechanism | Phosphorylated and degraded upon CDK1 activation | Ensures irreversible commitment to mitosis |
Protein Kinase Membrane Associated Tyrosine/Threonine 1 has emerged as a compelling therapeutic target in oncology due to its frequent overexpression in multiple malignancies and its pivotal role in enabling cancer cell survival under replication stress conditions. Comprehensive pan-cancer analyses reveal that PKMYT1 messenger RNA is significantly upregulated across diverse tumor types compared to normal tissues, with particularly pronounced overexpression in lung squamous cell carcinoma, esophageal carcinoma, thymoma, lung adenocarcinoma, and triple-negative breast cancer [1]. Critically, elevated PKMYT1 expression correlates strongly with poor prognosis across these malignancies, as evidenced by reduced disease-free survival, overall survival, and disease-specific survival rates [1] [5].
The oncogenic dependency on PKMYT1 stems from several interconnected mechanisms. First, many cancers harbor mutations in Tumor Protein 53, compromising the G1/S checkpoint and rendering cells heavily dependent on the G2/M checkpoint (governed by PKMYT1 and WEE1) to repair DNA damage before mitotic entry [5] [10]. Second, tumors with Cyclin E1 amplification or overexpression of its proteolytic fragment Low-Molecular Weight Cyclin E exhibit heightened replication stress and DNA damage, creating a synthetic lethal relationship with PKMYT1 inhibition [3] [5]. In these contexts, PKMYT1 suppression forces premature mitosis with unrepaired DNA damage, leading to mitotic catastrophe and apoptosis specifically in cancer cells while sparing normal cells with intact cell cycle checkpoints [3] [6].
Additionally, PKMYT1 overexpression activates pro-survival signaling pathways beyond its cell cycle functions. In non-small cell lung cancer, the long non-coding RNA PKMYT1 Antisense RNA sequesters microRNA-485-5p, leading to PKMYT1 upregulation and consequent stabilization of β-catenin, which enhances Wnt signaling and cancer stem cell maintenance [10]. Similarly, PKMYT1 overexpression drives Notch and Nuclear Factor Kappa Beta signaling in hepatocellular carcinoma, contributing to therapeutic resistance [1] [10]. These non-canonical functions further establish PKMYT1 as a multifaceted oncogenic regulator.
Table 2: Malignancies with Documented Protein Kinase Membrane Associated Tyrosine/Threonine 1 Dysregulation and Therapeutic Implications
Cancer Type | Molecular Context | Therapeutic Rationale for PKMYT1 Inhibition |
---|---|---|
Triple-Negative Breast Cancer | Low-Molecular Weight Cyclin E overexpression, Tumor Protein 53 mutations | Synthetic lethality with replication stress; restoration of cisplatin sensitivity |
Ovarian Cancer | Cyclin E1 amplification, FBXW7/PPP2R1A mutations | Mitotic catastrophe induction in Cyclin E1-amplified tumors |
Cisplatin-Resistant Bladder Cancer | Cyclin E1 amplification via microRNA-424-5p downregulation | Overcoming chemotherapy resistance through synthetic lethality |
Pancreatic Ductal Adenocarcinoma | High PKMYT1 expression, suppressive tumor microenvironment | Selective targeting of Cyclin Dependent Kinase 1 regulation in aggressive tumors |
The development of specific Protein Kinase Membrane Associated Tyrosine/Threonine 1 inhibitors represents a relatively recent advancement in targeted cancer therapy, emerging from the recognition of its synthetic lethal interactions with Cyclin E1 amplification and Tumor Protein 53 deficiency. Initial efforts to target the G2/M checkpoint focused predominantly on WEE1 inhibition, with compounds such as Adavosertib advancing to clinical trials. However, the discovery that PKMYT1 serves non-redundant functions in the cytoplasm and exhibits distinct synthetic lethal relationships prompted dedicated inhibitor development [3] [6].
Early PKMYT1 inhibitor discovery relied on repurposing non-selective kinase inhibitors. High-throughput screening identified compound 1 (a pyrazolo[3,4-d]pyrimidine derivative originally developed as an Ephrin inhibitor) as a weak PKMYT1 inhibitor scaffold with approximately 50-fold selectivity over WEE1 [3]. Subsequent structure-activity relationship optimization revealed that a 2,6-dimethylphenol moiety at the C3 position significantly enhanced potency, yielding compound 6 with nanomolar enzymatic inhibitory activity (half-maximal inhibitory concentration = 8 nanomolar). However, these early compounds exhibited metabolic instability due to oxidation of the pyridyl methyl group and conjugation of the phenolic hydroxyl group [3] [6].
Myt1 inhibitor 1 (Myt1-IN-1) emerged as a significant milestone in this developmental trajectory. Characterized as a pyrrolopyrimidinone derivative, Myt1 inhibitor 1 demonstrated improved selectivity and cellular activity through strategic molecular design. Key structural features include:
The clinical translation of PKMYT1 inhibitors accelerated with the discovery of RP-6306 (Lunresertib), an orally bioavailable, selective PKMYT1 inhibitor that entered Phase 1 clinical trials in 2022. RP-6306 features a tetrahydropyrazolopyrazine ring that enhances selectivity over WEE1 and demonstrates robust antitumor activity in Cyclin E1-amplified xenograft models [2] [3] [6]. Contemporary discovery efforts have expanded to include diverse chemotypes, such as marine-derived indole alkaloids (CMNPD31124) and covalent inhibitors designed to target cysteine residues in the PKMYT1 active site [9]. These advancements underscore the evolving chemical landscape targeting this pivotal cell cycle kinase.
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3